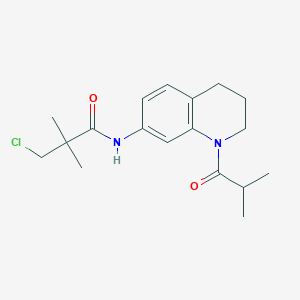

3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

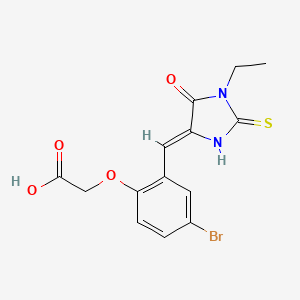

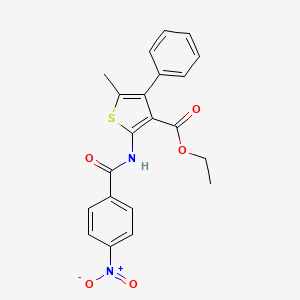

3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Positive Inotropic Effects

A significant body of research on 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide and related compounds has explored their synthesis and biological effects, particularly regarding their positive inotropic effects. For instance, Santangelo et al. (1994) synthesized a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, identifying the N-isobutyryl derivative as a compound of interest due to its ability to increase cardiac contractility in vitro without significantly affecting heart rate. This activity was partially attributed to an indirect sympathomimetic effect, with the (S) absolute configuration of the (-)enantiomer established through correlation with (S)-L-dopa (Santangelo, Casagrande, Miragoli, & Vecchietti, 1994).

Photochemical Reactions

Research conducted by Ono and Hata (1983) delved into the photochemical reactions of 2-(dimethylcarbamoyl)quinolines, revealing that irradiation in a nitrogen atmosphere transforms these compounds into 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones. The study demonstrated the efficiency of these reactions in acetonitrile, with a chlorine atom's introduction to the quinoline nucleus influencing the yield of the products (Ono & Hata, 1983).

Diels-Alder Reactions

Further investigations have explored the use of related quinoline compounds in Diels-Alder reactions. Carly et al. (1996) reported on the generation of various pyridine o-quinodimethane analogues from polyfunctional o-bis(chloromethyl)pyridines, leading to the formation of tetrahydroquinoline and -isoquinoline type adducts through regiospecific cycloadditions (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

Propriétés

IUPAC Name |

3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c1-12(2)16(22)21-9-5-6-13-7-8-14(10-15(13)21)20-17(23)18(3,4)11-19/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTDLILCPARFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)